molecular formula C11H8ClNO3 B13663729 3-Chloro-8-methoxyisoquinoline-4-carboxylic acid

3-Chloro-8-methoxyisoquinoline-4-carboxylic acid

Cat. No.: B13663729
M. Wt: 237.64 g/mol
InChI Key: QMFKTUFFYJCJTR-UHFFFAOYSA-N
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Description

3-Chloro-8-methoxyisoquinoline-4-carboxylic acid is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chloro group at the third position, a methoxy group at the eighth position, and a carboxylic acid group at the fourth position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-8-methoxyisoquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, starting from 3-chloro-8-methoxyisoquinoline, the carboxylation reaction can be carried out using carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-8-methoxyisoquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-Chloro-8-methoxyisoquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-8-methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the isoquinoline ring can participate in hydrogen bonding and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can also form ionic interactions with positively charged residues in the target proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloroisoquinoline-4-carboxylic acid
  • 8-Methoxyisoquinoline-4-carboxylic acid
  • 3-Chloro-8-methoxyquinoline-4-carboxylic acid

Uniqueness

3-Chloro-8-methoxyisoquinoline-4-carboxylic acid is unique due to the specific combination of functional groups on the isoquinoline ring. The presence of both chloro and methoxy groups provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

3-chloro-8-methoxyisoquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-16-8-4-2-3-6-7(8)5-13-10(12)9(6)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

QMFKTUFFYJCJTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C(=NC=C21)Cl)C(=O)O

Origin of Product

United States

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